{1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-yl}boronic acid {1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-yl}boronic acid
Brand Name: Vulcanchem
CAS No.: 1430237-52-7
VCID: VC11705822
InChI: InChI=1S/C8H9BN2O2/c1-11-3-2-7-8(11)4-6(5-10-7)9(12)13/h2-5,12-13H,1H3
SMILES: B(C1=CC2=C(C=CN2C)N=C1)(O)O
Molecular Formula: C8H9BN2O2
Molecular Weight: 175.98 g/mol

{1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-yl}boronic acid

CAS No.: 1430237-52-7

Cat. No.: VC11705822

Molecular Formula: C8H9BN2O2

Molecular Weight: 175.98 g/mol

* For research use only. Not for human or veterinary use.

{1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-yl}boronic acid - 1430237-52-7

Specification

CAS No. 1430237-52-7
Molecular Formula C8H9BN2O2
Molecular Weight 175.98 g/mol
IUPAC Name (1-methylpyrrolo[3,2-b]pyridin-6-yl)boronic acid
Standard InChI InChI=1S/C8H9BN2O2/c1-11-3-2-7-8(11)4-6(5-10-7)9(12)13/h2-5,12-13H,1H3
Standard InChI Key YOEMYIQRQOQYFE-UHFFFAOYSA-N
SMILES B(C1=CC2=C(C=CN2C)N=C1)(O)O
Canonical SMILES B(C1=CC2=C(C=CN2C)N=C1)(O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core consists of a pyrrolo[3,2-b]pyridine system—a fused bicyclic structure combining pyrrole and pyridine rings. The methyl group at the 1-position and the boronic acid (-B(OH)2_2) moiety at the 6-position define its stereoelectronic profile. Key identifiers include:

PropertyValue
IUPAC Name(1-Methylpyrrolo[3,2-b]pyridin-6-yl)boronic acid
SMILESB(C1=CC2=C(C=CN2C)N=C1)(O)O
InChI KeyYOEMYIQRQOQYFE-UHFFFAOYSA-N
Molecular FormulaC8H9BN2O2\text{C}_8\text{H}_9\text{BN}_2\text{O}_2
Molecular Weight175.98 g/mol

The methyl group enhances steric bulk and may stabilize the heteroaromatic system, while the boronic acid enables covalent interactions with diols and nucleophiles .

Comparative Analysis with Structural Analogs

Positional isomers, such as {1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid (CAS 1260536-49-9), differ in boronic acid placement, altering reactivity . For example, the 6-position in the target compound may offer superior steric accessibility for Suzuki-Miyaura couplings compared to the 5-position isomer. Additionally, the non-methylated analog (1H-pyrrolo[3,2-b]pyridin-6-yl)boronic acid (CAS 1253911-17-9) lacks the methyl group, potentially increasing reactivity but reducing stability .

Synthetic Applications

Role in Cross-Coupling Reactions

Boronic acids are pivotal in Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl halides. The target compound’s bicyclic scaffold and methyl group may enhance regioselectivity in these reactions. For instance, palladium-catalyzed couplings with brominated aromatics could yield biaryl structures relevant to pharmaceuticals . A representative reaction is:

Ar-B(OH)2+Ar-XPd catalystAr-Ar+B(OH)2X\text{Ar-B(OH)}_2 + \text{Ar}'\text{-X} \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar}' + \text{B(OH)}_2\text{X}

where Ar = pyrrolo[3,2-b]pyridinyl and X = halide.

Medicinal Chemistry Scaffold

The pyrrolo[3,2-b]pyridine motif is prevalent in kinase inhibitors. Although direct biological data for this compound is limited, analogs like pyrrolo[2,3-b]pyrazine derivatives exhibit potent FGFR1 inhibition (IC50_{50} = 45–113 nM) . The methyl group may modulate pharmacokinetic properties by influencing solubility and metabolic stability.

Synthesis and Optimization

Synthetic Routes

A plausible pathway involves:

  • Bromination: 1-Methylpyrrolo[3,2-b]pyridine bromination at the 6-position.

  • Miyaura Borylation: Reaction with bis(pinacolato)diboron under palladium catalysis .

For example:

6-Bromo-1-methylpyrrolo[3,2-b]pyridine+B2(pin)2Pd(dppf)Cl2Target Compound\text{6-Bromo-1-methylpyrrolo[3,2-b]pyridine} + \text{B}_2\text{(pin)}_2 \xrightarrow{\text{Pd(dppf)Cl}_2} \text{Target Compound}

Challenges and Solutions

  • Steric Hindrance: The methyl group may slow coupling; optimized catalysts (e.g., PdCl2_2(dppf)) mitigate this .

  • Boronic Acid Stability: Protodeboronation risks require anhydrous conditions and low temperatures .

Future Directions

Drug Discovery

  • Kinase Inhibitor Development: Testing against FGFR, c-Met, and other oncogenic kinases.

  • PROTACs: Utilizing boronic acids to recruit E3 ligases for targeted protein degradation.

Materials Science

  • Supramolecular Assemblies: Leveraging boronate ester formation for dynamic covalent frameworks.

  • Electroactive Polymers: Incorporating the heteroaromatic core into conjugated polymers for organic electronics.

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